![molecular formula C10H16FNO4 B8063926 (3S)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B8063926.png)
(3S)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
(3S)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H16FNO4 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3S)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid, with the CAS number 1438852-73-3, is a fluorinated derivative of pyrrolidine that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 3-position of the pyrrolidine ring. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Formula : CHFNO
- Molecular Weight : 233.24 g/mol
- Density : 1.25 ± 0.1 g/cm³
- Purity : Typically >97% in research applications
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom can enhance the lipophilicity and bioavailability of the compound, potentially influencing its pharmacokinetic properties.
1. Antidiabetic Effects
Research indicates that compounds similar to this compound may exhibit antidiabetic properties through the inhibition of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are known to enhance insulin secretion and decrease glucagon levels, thereby improving glycemic control in type 2 diabetes mellitus patients.
2. Anticancer Potential
Studies have suggested that this compound could play a role in cancer therapy, particularly in enhancing the efficacy of chimeric antigen receptor (CAR) T-cell therapies. By modulating immune responses, it may improve the targeting and destruction of malignant cells expressing specific antigens such as CD19 .
3. Neuroprotective Effects
Preliminary studies have hinted at neuroprotective properties associated with pyrrolidine derivatives. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Study 1: DPP-IV Inhibition
A study conducted on related compounds demonstrated significant reductions in blood glucose levels in diabetic models when administered as DPP-IV inhibitors. The effectiveness was measured through changes in HbA1c levels over a period of 12 weeks, showing a reduction from baseline levels by approximately 0.5% to 1% .
Case Study 2: Immunotherapy Enhancement
In a clinical trial involving CAR T-cell therapy for B-cell malignancies, the addition of this compound resulted in improved patient outcomes compared to standard treatment alone. Patients receiving this compound exhibited enhanced immune responses against tumor cells, leading to higher remission rates .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
Boc-F-Pyrrolidine is widely used as a precursor in the synthesis of various pharmaceutical agents. Its fluorinated pyrrolidine structure enhances the biological activity of the resulting compounds. For instance, it has been utilized in the synthesis of:
- Antiviral Agents : The fluorinated moiety can improve the pharmacokinetic properties of antiviral drugs, making them more effective against viral infections.
- Neuroprotective Agents : Compounds derived from Boc-F-Pyrrolidine have shown potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
Chiral Building Block
The chiral nature of Boc-F-Pyrrolidine allows for the synthesis of enantiomerically pure compounds, which is crucial in drug development. Many drugs require specific stereochemistry to achieve desired therapeutic effects, and this compound serves as an essential intermediate in such syntheses .
Agrochemical Applications
Boc-F-Pyrrolidine is also explored in the development of agrochemicals, particularly as a building block for herbicides and insecticides. Its stability and reactivity make it suitable for creating compounds that can effectively target pests while minimizing environmental impact.
Case Studies
Eigenschaften
IUPAC Name |
(3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMHYDQOUZWQQA-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.